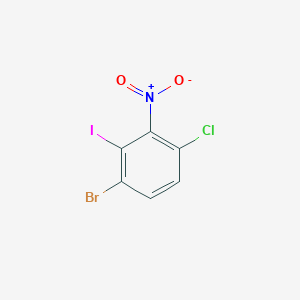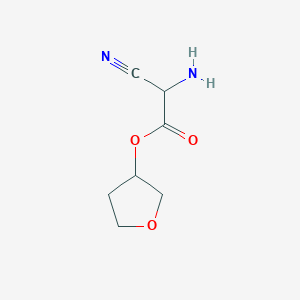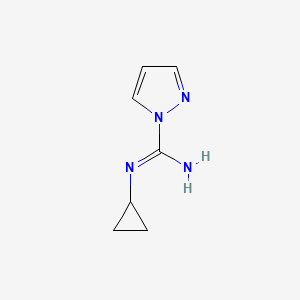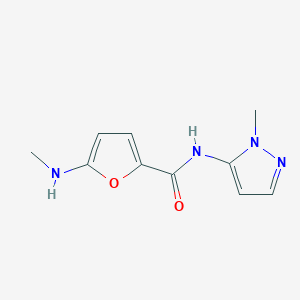
3-Bromo-6-chloro-2-iodonitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-2-iodonitrobenzene is an aromatic compound with the molecular formula C6H2BrClINO2 It is a polysubstituted benzene derivative, characterized by the presence of bromine, chlorine, iodine, and nitro groups on the benzene ring
Métodos De Preparación
The synthesis of 3-Bromo-6-chloro-2-iodonitrobenzene typically involves a multistep process starting from benzene. The general synthetic route includes:
Nitration: The introduction of the nitro group is usually the first step. Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Halogenation: Subsequent halogenation steps introduce the bromine, chlorine, and iodine atoms. Each halogenation step requires specific conditions and reagents
The order of these steps is crucial to ensure the correct positioning of the substituents on the benzene ring .
Análisis De Reacciones Químicas
3-Bromo-6-chloro-2-iodonitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the halogenated positions, using strong oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Bromo-6-chloro-2-iodonitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-chloro-2-iodonitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. The halogen atoms (bromine, chlorine, and iodine) can participate in various substitution and elimination reactions, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar compounds to 3-Bromo-6-chloro-2-iodonitrobenzene include other polysubstituted benzenes with different halogen and nitro group arrangements. Examples include:
- 3-Bromo-2-chloro-6-iodonitrobenzene
- 3-Bromo-2-fluoro-6-iodonitrobenzene
- 4-Bromo-2-nitrotoluene
These compounds share similar reactivity patterns but differ in their specific substitution patterns, which can lead to differences in their chemical behavior and applications .
Propiedades
Fórmula molecular |
C6H2BrClINO2 |
|---|---|
Peso molecular |
362.35 g/mol |
Nombre IUPAC |
1-bromo-4-chloro-2-iodo-3-nitrobenzene |
InChI |
InChI=1S/C6H2BrClINO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H |
Clave InChI |
CVNZAPGWSWVTBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12872201.png)
![2-Ethyl-2-hydroxy-8-methoxy-2H-cyclohepta[b]furan-7(3H)-one](/img/structure/B12872204.png)

![2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol](/img/structure/B12872222.png)


![8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12872243.png)


![4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12872271.png)
![Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate](/img/structure/B12872274.png)
